molecular formula C23H21N3OS B2748526 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 923088-41-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2748526
CAS No.: 923088-41-9
M. Wt: 387.5
InChI Key: IHMNSRZJBMEOTF-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, which includes a benzo[d]thiazole moiety, a phenyl group, and a pyridin-2-ylmethyl group, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Acylation Reaction: The acetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Coupling with Pyridin-2-ylmethyl Group: The final step involves coupling the benzo[d]thiazole derivative with a pyridin-2-ylmethyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have explored its antiproliferative activity against cancer cell lines .

Industry

In industry, the compound’s unique properties may be utilized in the development of new materials, such as organic semiconductors or fluorescent dyes. Its ability to undergo various chemical reactions makes it versatile for material science applications.

Mechanism of Action

The mechanism by which N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d]thiazole moiety is known to interact with biological macromolecules, potentially disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core but differ in their substituents.

    Phenylacetamide Derivatives: Compounds such as N-phenylacetamide and N-(2-pyridylmethyl)acetamide have similar structural features but lack the benzo[d]thiazole moiety.

Uniqueness

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzo[d]thiazole and pyridin-2-ylmethyl groups allows for diverse interactions with chemical reagents and biological targets, setting it apart from simpler analogs.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-16-11-12-17(2)22-21(16)25-23(28-22)26(15-19-10-6-7-13-24-19)20(27)14-18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMNSRZJBMEOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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